molecular formula C21H21NO4 B11598184 2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid

2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid

Cat. No.: B11598184
M. Wt: 351.4 g/mol
InChI Key: ONIINDPDHIFBGG-UHFFFAOYSA-N
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Description

2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid typically involves multiple steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the chromone core with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Butanoic Acid Side Chain: The final step involves the formation of an amide bond between the chromone core and the butanoic acid side chain, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or carbonyl groups into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chromone core is known for its potential anti-inflammatory and antioxidant properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-4-methylpentanoic acid
  • 2-(2-(4-methoxyphenyl)ethyl)chromone
  • (2-Methyl-4H-chromen-4-ylidene)malononitrile

Uniqueness

2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chromone core, coupled with the methoxyphenyl and butanoic acid moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]amino]butanoic acid

InChI

InChI=1S/C21H21NO4/c1-4-17(21(23)24)22-18-12-20(14-6-8-15(25-3)9-7-14)26-19-10-5-13(2)11-16(18)19/h5-12,17H,4H2,1-3H3,(H,23,24)

InChI Key

ONIINDPDHIFBGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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